molecular formula C10H14ClN3O B1464158 4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine CAS No. 1249656-79-8

4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B1464158
CAS No.: 1249656-79-8
M. Wt: 227.69 g/mol
InChI Key: DYZZKYSESKOVNA-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O. It is a derivative of morpholine, featuring a pyrazine ring substituted with a chlorine atom at the 6-position and two methyl groups at the 2 and 6 positions of the morpholine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine is unique due to the presence of both the pyrazine and morpholine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-4-12-3-9(11)13-10/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZKYSESKOVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
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4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
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4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
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4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
Reactant of Route 5
4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
Reactant of Route 6
4-(6-Chloropyrazin-2-yl)-2,6-dimethylmorpholine

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